Bis(2,2,2-trifluoroethyl) Carbonate

概要

説明

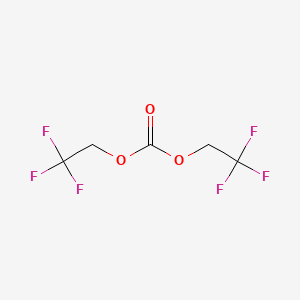

Bis(2,2,2-trifluoroethyl) carbonate is a chemical compound with the molecular formula C5H4F6O3. It is a colorless to almost colorless liquid, known for its high thermal and electrochemical stability. This compound is widely used in various industrial applications, particularly in the battery industry as an electrolyte additive .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,2-trifluoroethyl) carbonate typically involves the reaction of carbonic acid derivatives with 2,2,2-trifluoroethanol. One common method includes the use of carbonic acid bis(2,2,2-trifluoroethyl) ester, which is prepared by reacting carbonic acid with 2,2,2-trifluoroethanol in the presence of a catalyst such as aluminum chloride .

Industrial Production Methods: In industrial settings, the production of this compound often involves the transesterification of dimethyl carbonate with 2,2,2-trifluoroethanol. This process is typically carried out under reflux conditions with a suitable catalyst to ensure high yield and purity .

化学反応の分析

Types of Reactions: Bis(2,2,2-trifluoroethyl) carbonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding carbonates.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: This compound can undergo nucleophilic substitution reactions, where the trifluoroethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonates, while substitution reactions can produce a variety of substituted carbonates .

科学的研究の応用

Lithium-Ion Batteries

One of the most prominent applications of TFEC is in lithium-ion batteries (LIBs).

Role in Electrolytes

- Solvent Additive : TFEC serves as an additive in electrolyte formulations for LIBs. It enhances thermal stability and reduces the risk of electrolyte decomposition at elevated temperatures .

- Performance Improvement : The addition of TFEC improves battery performance by increasing the lifespan and safety of the batteries. It mitigates risks associated with overheating and fire hazards, which are critical concerns in battery design .

Research Findings

Recent studies have demonstrated that TFEC can significantly enhance the performance of high-voltage lithium-ion batteries by forming a stable solid-electrolyte interphase (SEI), which is crucial for battery longevity . Additionally, TFEC has been explored as a fire suppressant candidate to further improve safety in LIB applications .

Chemical Intermediate

TFEC is also utilized as a chemical intermediate in the synthesis of various fluorinated compounds.

Synthesis Applications

- Fluorinated Chemicals : Its unique structure makes it an ideal precursor for producing specialized fluorinated chemicals used in pharmaceuticals and agrochemicals. These compounds are highly sought after for their chemical stability and resistance to harsh environments .

- Polymer Production : TFEC is involved in the production of polymers and resins that require enhanced chemical resistance. Its properties are particularly beneficial in industries like electronics and automotive where durable materials are essential .

Specialized Industrial Applications

Beyond its roles in batteries and as a chemical intermediate, TFEC has several niche applications:

Coatings and Adhesives

- TFEC is used in the formulation of specialty coatings and adhesives that demand high resistance to solvents and heat. This is particularly relevant in aerospace and automotive industries where materials must withstand extreme conditions .

Polymer Modification

- In polymer science, TFEC can modify the properties of plastics to improve their stability and durability under various environmental conditions. This application is gaining traction as industries seek more resilient materials .

Case Studies and Research Insights

Several case studies highlight the effectiveness of TFEC in various applications:

作用機序

The mechanism by which Bis(2,2,2-trifluoroethyl) carbonate exerts its effects is primarily related to its ability to form stable complexes with various ions. In the context of lithium-ion batteries, it helps in forming a stable solid electrolyte interphase (SEI) on the anode surface, which enhances battery performance and longevity . The molecular targets include lithium ions and the electrolyte components, and the pathways involved are primarily electrochemical in nature .

類似化合物との比較

Fluoroethylene Carbonate: Another widely used electrolyte additive with similar properties but different molecular structure.

Dimethyl Carbonate: Used in similar applications but lacks the trifluoroethyl groups, resulting in different chemical properties.

Uniqueness: Bis(2,2,2-trifluoroethyl) carbonate is unique due to its high thermal and electrochemical stability, which makes it particularly suitable for high-temperature and high-voltage applications in the battery industry . Its ability to form a stable SEI layer distinguishes it from other similar compounds .

生物活性

Bis(2,2,2-trifluoroethyl) carbonate (BTC), with the chemical formula CHFO, is a fluorinated carbonate compound that has garnered attention for its unique properties and potential applications in various fields, particularly in organic synthesis and electrochemistry. This article explores the biological activity of BTC, focusing on its synthesis applications, electrochemical properties, and safety considerations.

BTC is a colorless to almost colorless liquid with a boiling point of 118 °C and a flash point of 11 °C. Its molecular weight is 226.07 g/mol, and it is known for its high purity (>98%) when obtained commercially . The compound is primarily used as a condensing agent in organic synthesis, particularly in the formation of ureas and other nitrogen-containing compounds.

Synthesis Applications

BTC has been effectively utilized as a condensing agent in the one-pot parallel synthesis of unsymmetrical aliphatic ureas. This method allows for the efficient production of diverse urea derivatives without the need for stringent reaction conditions such as temperature control or specific order of reagent addition. In one study, a library of 96 different ureas was synthesized using BTC, demonstrating its versatility and efficiency in organic synthesis .

Table 1: Summary of Synthesis Applications

| Application | Description |

|---|---|

| Urea Synthesis | One-pot synthesis of unsymmetrical aliphatic ureas using BTC |

| Reaction Conditions | No special conditions required (temperature control not needed) |

| Yield | High yields reported for various urea derivatives |

Recent research has highlighted BTC's potential as a high-performance electrolyte in lithium-ion batteries. It has shown excellent electrochemical performance with capacity retention rates of 94.5% at 0.5 °C under high voltage conditions (4.6 V). The compound's fluorinated structure contributes to enhanced stability and performance compared to non-fluorinated alternatives .

Table 2: Electrochemical Performance Metrics

| Metric | Value |

|---|---|

| Capacity Retention | 94.5% at 0.5 °C |

| Voltage | 4.6 V |

| Comparison | Superior to non-fluorinated electrolytes |

Case Studies

- Electrolyte Performance : A study conducted on BTC's use as an electrolyte in lithium-ion batteries demonstrated significant improvements in cycling performance due to its unique chemical properties.

- Synthesis Efficiency : Another case study focused on the synthesis of N-acyl ureas using BTC highlighted its efficiency compared to traditional methods, showcasing reduced reaction times and improved yields.

特性

IUPAC Name |

bis(2,2,2-trifluoroethyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F6O3/c6-4(7,8)1-13-3(12)14-2-5(9,10)11/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLOZRDOFANZMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30778861 | |

| Record name | Bis(2,2,2-trifluoroethyl) Carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30778861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1513-87-7 | |

| Record name | Bis(2,2,2-trifluoroethyl) Carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30778861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,2,2-trifluoroethyl) Carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Bis(2,2,2-trifluoroethyl) Carbonate particularly useful in chemical synthesis?

A1: this compound stands out as a valuable reagent in organic synthesis due to its ability to act as a condensing agent. This property enables its effective use in one-pot parallel syntheses of unsymmetrical aliphatic ureas [, , ]. Notably, this procedure exhibits versatility with both monosubstituted and functionalized alkyl amines, eliminating the need for stringent conditions like controlled temperature, specific addition order, or rate control [].

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of electron-withdrawing trifluoroethyl groups in this compound significantly enhances its reactivity compared to standard diethyl carbonate []. This increased electrophilicity of the carbonyl group, alongside the excellent leaving ability of the trifluoroethyl alcohol, contributes to its efficacy in substitution reactions with primary alcohols and amines [].

Q3: What are the advantages of using this compound in reactions compared to similar reagents?

A3: A key advantage lies in the ease of product purification. The eliminated fluoroalkyl alcohols, characterized by weak product affinity and low boiling points, can be readily removed by simple evaporation, often below 100°C, with or without reduced pressure []. This simplifies the process and enhances product purity.

Q4: Can you elaborate on the application of this compound in lithium-ion battery technology?

A4: this compound shows promise as a co-solvent in high-voltage, stable electrolytes for lithium-ion batteries, particularly those employing nickel-rich cathode materials like LiNi0.8Mn0.1Co0.1O2 (NMC811) [, , , , ].

Q5: How does this compound contribute to improved battery performance?

A5: When incorporated into the electrolyte, this compound enhances its oxidation stability, a crucial factor in mitigating capacity degradation at high voltages [, , ]. This stability stems from the inherent resistance to oxidation provided by the fluorine atoms in its structure [].

Q6: Are there any specific advantages of this compound over other fluorinated carbonates in battery applications?

A6: Research suggests that while this compound doesn't significantly impact the solid electrolyte interphase (SEI) formation on the negative electrode during battery formation, it may not be as effective as some other fluorinated carbonates like difluoroethylene carbonate in enhancing coulombic efficiency or reducing capacity slippage [].

Q7: What are the limitations of using this compound in high-voltage lithium-ion batteries?

A7: Studies indicate that at high operating voltages (e.g., 4.4 V), batteries utilizing this compound, even with its promising capacity retention, can generate unacceptable levels of gas []. This highlights the need for further research to address this limitation and unlock its full potential in high-voltage applications.

Q8: How is this compound synthesized?

A8: this compound can be synthesized directly from carbon dioxide by nucleophilic addition of 2,2,2-trifluoroethanol, followed by a reaction with 2,2,2-trifluoroethyl triflate []. It can also be synthesized through the transesterification of another fluorinated carbonate [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。